CAY10505 -

CAY10505

Catalog Number: EVT-8075874
CAS Number:
Molecular Formula: C14H8FNO3S
Molecular Weight: 289.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

CAY10505 was developed by researchers aiming to create more effective treatments for respiratory diseases. As a phosphodiesterase 4 inhibitor, it falls under the category of anti-inflammatory agents, specifically targeting the pathways involved in the degradation of cyclic adenosine monophosphate, which is crucial for regulating inflammation and immune responses.

Synthesis Analysis

Methods of Synthesis

The synthesis of CAY10505 involves several steps that utilize standard organic chemistry techniques. While specific proprietary methods may not be publicly detailed, the general approach typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors that contain the necessary functional groups.
  2. Reactions: Key reactions may include alkylation, acylation, and cyclization processes to construct the core structure of the compound.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate CAY10505 from by-products.

Technical Details

The synthesis pathways often require precise control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically used to confirm the identity and purity of CAY10505.

Molecular Structure Analysis

Structure and Data

CAY10505 possesses a complex molecular structure characterized by specific functional groups that confer its biological activity. The molecular formula is typically represented as C₁₃H₁₅N₃O₄S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

  • Molecular Weight: Approximately 301.34 g/mol
  • Structural Features: The compound features a sulfonamide moiety and an amine group, which are critical for its interaction with phosphodiesterase 4.
Chemical Reactions Analysis

Reactions Involving CAY10505

CAY10505 undergoes various chemical reactions that can affect its stability and reactivity:

  1. Hydrolysis: The compound may hydrolyze under acidic or basic conditions, leading to the formation of less active metabolites.
  2. Oxidation: In the presence of strong oxidizing agents, certain functional groups within CAY10505 can be oxidized, potentially altering its pharmacological properties.

Technical Details

Understanding these reactions is vital for optimizing formulations that maintain the stability and efficacy of CAY10505 in therapeutic applications.

Mechanism of Action

Process and Data

CAY10505 exerts its effects primarily through the inhibition of phosphodiesterase 4, leading to increased levels of cyclic adenosine monophosphate within cells. This increase results in:

  • Reduced Inflammation: By inhibiting pro-inflammatory cytokine release.
  • Bronchodilation: Facilitating improved airflow in patients with respiratory conditions.

Data from preclinical studies indicate significant reductions in inflammatory markers following treatment with CAY10505.

Physical and Chemical Properties Analysis

Physical Properties

CAY10505 is typically characterized by:

  • Appearance: White to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits variable solubility based on pH levels.
Applications

Scientific Uses

CAY10505 has potential applications in several areas:

  • Respiratory Diseases: Its primary application is in treating asthma and chronic obstructive pulmonary disease due to its anti-inflammatory properties.
  • Research Tool: It serves as a valuable tool in studying phosphodiesterase 4's role in various biological systems and diseases.
  • Pharmaceutical Development: As a lead compound, it can be modified to enhance efficacy or reduce side effects in future drug development efforts.
Pharmacological Characterization of CAY10505

Molecular Mechanisms of PI3Kγ Inhibition

Isoform Selectivity and Competitive Binding Dynamics

CAY10505 (5-[[5-(4-fluorophenyl)-2-furanyl]methylene]-2,4-thiazolidinedione) is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), exhibiting an IC₅₀ of 30 nM in neuronal cellular models [1]. Its selectivity arises from competitive ATP-binding dynamics within the kinase domain, where it preferentially occupies the catalytic cleft of PI3Kγ over other class I isoforms (PI3Kα, β, δ). Biochemical assays confirm >100-fold selectivity for PI3Kγ compared to class IA isoforms, attributed to unique interactions with the PI3Kγ-specific "alkyl-induced pocket"—a structural niche absent in other isoforms [7] [10]. This selectivity is critical for minimizing off-target effects in hematopoietic cells, where PI3Kγ is predominantly expressed [9]. In vitro kinase profiling using ADP-Glo luminescent assays further validates its specificity, showing negligible inhibition of unrelated kinases at concentrations ≤10 µM [3].

Structural Determinants of PI3Kγ Inhibition

The binding mode of CAY10505 to PI3Kγ involves key residues within the ATP-binding site. Molecular docking and dynamics simulations reveal hydrogen bonding with Val882 and hydrophobic interactions with Trp812 and Ile831 of the PI3Kγ catalytic subunit. These interactions stabilize the inhibitor in a conformation that sterically hinders ATP entry [7]. Notably, the 4-fluorophenyl moiety of CAY10505 projects into a hydrophobic subpocket lined by PI3Kγ-specific residues (e.g., Lys833), a region exhibiting conformational flexibility in other isoforms. This interaction disrupts phosphotransferase activity by misaligning critical catalytic residues [5] [10]. Mutagenesis studies confirm that substitution of Val882 reduces CAY10505 binding affinity by >80%, underscoring its role as a structural anchor [7].

Table 1: Structural Determinants of CAY10505-PI3Kγ Binding

Binding Site RegionKey ResiduesInteraction TypeFunctional Impact
ATP-binding cleftVal882Hydrogen bondingAnchors inhibitor core
Hydrophobic pocketTrp812, Ile831Van der WaalsEnhances affinity
Selectivity pocketLys833HydrophobicBlocks ATP access

IC₅₀ Profiling Across Cellular Models

CAY10505 exhibits cell-type-dependent inhibitory potency, reflecting variable PI3Kγ expression and activation states:

  • Neuronal cells: IC₅₀ = 30 nM for Akt phosphorylation suppression [1].
  • Hematologic malignancies: In multiple myeloma cell lines (e.g., RPMI-8226, U266), CAY10505 (10 µM) reduces cell viability to 84 ± 14% of controls via annexin V/PI apoptosis assays [1] [3].
  • Solid tumors: Higher IC₅₀ values are observed in MCF7 breast cancer cells (36.9 µM) due to dominant PI3Kα signaling [1].
  • Vascular endothelial cells: At 200 nM, CAY10505 partially reverses hypertension-induced attenuation of acetylcholine-mediated vasorelaxation in rat aortic rings, confirming functional target engagement [4].

Table 2: Cellular IC₅₀ Profiling of CAY10505

Cell Type/TissueAssay EndpointIC₅₀/Effective ConcentrationBiological Outcome
Neuronsp-Akt inhibition30 nMBlocks PI3Kγ/Akt signaling
Multiple myeloma cellsCell viability (annexin V/PI)10 µMInduces apoptosis
MCF7 breast cancer cellsProliferation (SRB assay)36.9 µMWeak antiproliferative effect
Rat aortic endotheliumAcetylcholine-induced relaxation200 nMRestores vasorelaxation

Mechanistic Correlates of Potency Variability:The divergent IC₅₀ values stem from:

  • Expression heterogeneity: PI3Kγ is abundant in leukocytes and neurons but scarce in epithelial cells [9].
  • Feedback pathways: Solid tumors upregulate PI3Kα as a compensatory resistance mechanism [3].
  • Cellular ATP concentrations: Higher ATP levels in proliferating cells compete with ATP-competitive inhibitors like CAY10505 [10].

Table 3: Comparative IC₅₀ of CAY10505 Across PI3K Isoforms

PI3K IsoformIC₅₀ (Cell-Free Assay)Selectivity vs. PI3KγAssay Method
PI3Kγ30 nM1-fold (reference)ADP-Glo luminescent assay
PI3Kα>3 µM>100-foldADP-Glo luminescent assay
PI3Kβ>5 µM>166-foldADP-Glo luminescent assay
PI3Kδ>2 µM>66-foldADP-Glo luminescent assay

Properties

Product Name

CAY10505

IUPAC Name

(5Z)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C14H8FNO3S

Molecular Weight

289.28 g/mol

InChI

InChI=1S/C14H8FNO3S/c15-9-3-1-8(2-4-9)11-6-5-10(19-11)7-12-13(17)16-14(18)20-12/h1-7H,(H,16,17,18)/b12-7-

InChI Key

UFBTYTGRUBUUIL-GHXNOFRVSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=O)S3)F

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=O)S3)F

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)NC(=O)S3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.